molecular formula C10H18O2 B1620379 Isopentyl 2-ethylacrylate CAS No. 67634-18-8

Isopentyl 2-ethylacrylate

Cat. No.: B1620379
CAS No.: 67634-18-8
M. Wt: 170.25 g/mol
InChI Key: GEXMFPBAIYGVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl 2-ethylacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from butanoic acid and 3-methylbutyl alcohol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methylene-, 3-methylbutyl ester typically involves the esterification of butanoic acid with 3-methylbutyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+3-methylbutyl alcoholButanoic acid, 2-methylene-, 3-methylbutyl ester+Water\text{Butanoic acid} + \text{3-methylbutyl alcohol} \rightarrow \text{Isopentyl 2-ethylacrylate} + \text{Water} Butanoic acid+3-methylbutyl alcohol→Butanoic acid, 2-methylene-, 3-methylbutyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 2-ethylacrylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3-methylbutyl alcohol in the presence of an acid or base.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanoic acid and 3-methylbutyl alcohol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Isopentyl 2-ethylacrylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the flavor and fragrance industry due to its fruity odor.

Mechanism of Action

The mechanism of action of butanoic acid, 2-methylene-, 3-methylbutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 3-methylbutyl alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Isopentyl 2-ethylacrylate can be compared with other similar esters, such as:

  • Butanoic acid, 3-methyl-, 2-methylbutyl ester
  • Butanoic acid, 3-methylbutyl ester
  • Methyl butyrate

Uniqueness

The uniqueness of butanoic acid, 2-methylene-, 3-methylbutyl ester lies in its specific structure and the resulting properties, such as its fruity odor and reactivity. This makes it particularly valuable in the flavor and fragrance industry.

List of Similar Compounds

  • Butanoic acid, 3-methyl-, 2-methylbutyl ester
  • Butanoic acid, 3-methylbutyl ester
  • Methyl butyrate

Properties

CAS No.

67634-18-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methylbutyl 2-methylidenebutanoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8H,4-7H2,1-3H3

InChI Key

GEXMFPBAIYGVEL-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)OCCC(C)C

Canonical SMILES

CCC(=C)C(=O)OCCC(C)C

67634-18-8

Origin of Product

United States

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